2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Overview
Description
“2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1306606-89-2 . It has a molecular weight of 193.29 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is 2-tert-butyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-6-amine . The InChI code is 1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have.Scientific Research Applications
Pharmaceuticals
Imidazo[1,2-a]pyridine derivatives have been explored for their therapeutic potential in various diseases. They are known to possess antibacterial, antiviral, anti-inflammatory, and antitumor properties . The presence of the tert-butyl group may influence the lipophilicity and could potentially enhance the compound’s activity or selectivity in biological systems.
Materials Science
These compounds have shown promise in materials science , particularly in the development of new materials with specific electronic or optical properties . The tert-butyl group could affect the electronic distribution and thus the material properties.
Optoelectronics
In optoelectronic devices, imidazo[1,2-a]pyridine derivatives can be used as emitters or sensors . The specific compound could be researched for its luminescent properties due to its unique structure.
Cancer Research
As part of anti-cancer drug development, this class of compounds is often screened for their ability to inhibit cancer cell growth or survival . The compound may be a candidate for such screenings.
Molecular Imaging
Imidazo[1,2-a]pyridine derivatives can serve as emitters for confocal microscopy and imaging , aiding in the visualization of biological processes . The tert-butyl group might enhance the compound’s stability or specificity as an imaging agent.
Chemical Biology
In chemical biology research, these compounds can be used to study protein interactions and enzyme inhibition . The specific structure of “2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” might offer unique interactions with biological targets.
Targeted Covalent Inhibitors
Imidazo[1,2-a]pyridine derivatives have been investigated as potential scaffolds for targeted covalent inhibitors (TCIs) in cancer therapy . The compound’s reactivity could be explored for covalent binding to target proteins.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMKWVXTQEXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CC(CCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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